N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by three key structural motifs:
- A 1,3-benzodioxol-5-ylmethyl group attached to the oxazole nitrogen.
- A furan-2-yl substituent at position 2 of the oxazole ring.
- A 4-methylphenylsulfonyl (tosyl) group at position 4 of the oxazole.
Below, we compare this compound with structurally similar analogues to highlight key differences and implications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-14-4-7-16(8-5-14)31(25,26)22-21(30-20(24-22)18-3-2-10-27-18)23-12-15-6-9-17-19(11-15)29-13-28-17/h2-11,23H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXAJWDHGBQIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine (CAS Number: 862793-61-1) is a complex organic compound with potential biological activities. Its unique structural features, including a benzodioxole moiety and an oxazole ring, suggest various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and case studies.
The molecular formula of the compound is with a molecular weight of 438.5 g/mol. The structure includes functional groups that may interact with biological targets, potentially leading to various therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O6S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 862793-61-1 |
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds with benzodioxole structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study evaluating the cytotoxic effects of structurally related oxazole derivatives found that certain derivatives inhibited the proliferation of cancer cells in vitro, suggesting that the oxazole moiety contributes to their anticancer activity .
Antimicrobial Activity
Research indicates that compounds containing furan and benzodioxole rings may possess antimicrobial properties. The presence of these moieties enhances the interaction with microbial targets, potentially leading to effective inhibition of pathogen growth .
Case Study:
A series of furan-based compounds were tested for their antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited dose-dependent inhibition, supporting the hypothesis that structural features significantly influence biological activity .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may act through multiple pathways:
- Inhibition of Enzymatic Activity: The sulfonamide group may interact with enzymes involved in metabolic pathways.
- Cell Membrane Disruption: The hydrophobic nature of furan and benzodioxole rings could facilitate membrane penetration.
- DNA Interaction: Potential intercalation between DNA bases could lead to disruption of replication processes in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have shown that modifications on the benzodioxole and furan rings can significantly affect potency and selectivity against various biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Benzodioxole Moiety | Enhances anticancer activity |
| Furan Ring | Increases antimicrobial potential |
| Sulfonamide Group | Modulates enzyme inhibition |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine exhibit significant anticancer properties. For instance, derivatives containing the oxazole moiety have shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study : A study on 1,3,4-Oxadiazole derivatives demonstrated their cytotoxic effects against glioblastoma cells, leading to significant apoptosis through DNA damage pathways .
Antidiabetic Activity
Compounds with similar structures have also been evaluated for their antidiabetic properties. For example, certain oxadiazole derivatives have shown efficacy in lowering glucose levels in diabetic models like Drosophila melanogaster by modulating metabolic pathways .
Case Study : In vivo studies indicated that specific derivatives reduced blood glucose levels significantly compared to controls, suggesting potential for further development as antidiabetic agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has highlighted that derivatives containing oxazole and benzodioxole moieties possess antibacterial and antifungal activities against various pathogens.
Case Study : A series of 1,3,4-Oxadiazoles were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 4-[(4-methylphenyl)sulfonyl] group participates in nucleophilic substitution and hydrolysis reactions. Key findings include:
Oxazole Ring Transformations
The 1,3-oxazol-5-amine core undergoes electrophilic substitution and ring-opening reactions:
Benzodioxole and Furan Reactivity
The benzodioxole and furan groups exhibit distinct reactivity profiles:
Benzodioxole Ring
-
Oxidative Degradation : MnO₂ in acetone selectively cleaves the methylenedioxy group to form catechol derivatives .
-
Radical Bromination : NBS, AIBN, CCl₄ yields mono-brominated products at the 4-position .
Furan Ring
Functional Group Interplay
The coexistence of sulfonamide, oxazole, benzodioxole, and furan groups introduces competing reactivities:
-
Competitive Sulfonamide vs. Oxazole Hydrolysis : Under acidic conditions, sulfonamide hydrolysis dominates (k = 0.12 h⁻¹) over oxazole ring-opening (k = 0.03 h⁻¹) .
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Steric Effects : The 4-methylphenylsulfonyl group hinders electrophilic substitution at the oxazole C-4 position.
Stability and Degradation Pathways
Comparison with Similar Compounds
Research Implications
- CNS Targets : The benzodioxole group aligns with motifs in serotonin receptor ligands or MAO inhibitors.
- Antimicrobial Potential: Sulfonyl-containing oxazoles (e.g., ) often exhibit cytotoxicity, suggesting possible antibacterial or antifungal activity .
- SAR Insights : Substitution at R1 (benzodioxole vs. benzyl) could be critical for target selectivity, while R3 (sulfonyl) modifications tune solubility and binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
